molecular formula C12H14N4O2 B3032331 1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one CAS No. 1439441-58-3

1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one

Cat. No.: B3032331
CAS No.: 1439441-58-3
M. Wt: 246.27
InChI Key: JRHWECNHDPTKRN-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one (CAS: 874591-54-5) is a heterocyclic compound featuring a fused indole-2-one core substituted with a 3,5-dimethyl-1,2,4-triazolyl group and a hydroxyl moiety. The compound was previously listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name

1-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-4H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-7-13-14-8(2)15(7)16-10-6-4-3-5-9(10)11(17)12(16)18/h6,17H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHWECNHDPTKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N2C3=CCCCC3=C(C2=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128257
Record name 2H-Indol-2-one, 1-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-1,4,5,6-tetrahydro-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439441-58-3
Record name 2H-Indol-2-one, 1-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-1,4,5,6-tetrahydro-3-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439441-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indol-2-one, 1-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-1,4,5,6-tetrahydro-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Coupling with Indole Derivative: The triazole ring is then coupled with an indole derivative through a condensation reaction, often facilitated by a catalyst such as a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions to form corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents under controlled temperature and pH conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Employed as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase, bacterial cell wall synthesis enzymes, and DNA topoisomerases.

    Pathways Involved: Inhibition of enzyme activity, disruption of bacterial cell wall synthesis, and interference with DNA replication processes.

Comparison with Similar Compounds

Key Observations

Core Heterocycle Variations: The target compound’s indol-2(4H)-one core differs from the indol-4(5H)-one scaffold in Compounds 42 and 43. The position of the ketone group (C=O at C2 vs. C4) may influence hydrogen-bonding interactions and solubility .

The target compound lacks such aryl substituents, which may limit its pharmacokinetic profile . The hydroxyl group in the target compound could enhance hydrogen-bonding capacity, a feature absent in the sulfonyl-modified analog from .

Synthetic Accessibility :

  • The discontinued status of the target compound contrasts with the high yields (82–88%) reported for Compounds 42 and 43, suggesting synthetic challenges or instability in the former .

Research Implications and Gaps

  • Structural Insights : The indol-2(4H)-one core with triazolyl substitution is understudied compared to indol-4(5H)-one derivatives. Further crystallographic studies (e.g., using SHELXL or ORTEP-3) could elucidate conformational preferences .
  • Comparative assays could reveal the impact of core and substituent variations.
  • Commercial Viability : The discontinuation of the target compound highlights the need for optimizing stability or scalability in similar heterocycles .

Biological Activity

1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4OC_{12}H_{14}N_{4}O, featuring a triazole ring that is known for its diverse biological activities. The presence of the hydroxyl group and the indole structure contributes to its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-4H-1,2,4-triazole with various electrophiles to form derivatives that exhibit enhanced biological activity. Methods can include condensation reactions and cyclization processes to yield the desired product.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety often exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study reported that derivatives of 1,2,4-triazoles demonstrated moderate activity against various bacteria such as Escherichia coli and Klebsiella pneumoniae. Specifically, compounds with morpholine or indole substituents showed promising results against these pathogens .
CompoundActivity Against E. coliActivity Against K. pneumoniae
Compound 3ModerateModerate
Compound 8ModerateModerate

Antiviral Activity

The triazole derivatives have also been evaluated for antiviral properties. In particular:

  • Case Study : A related compound demonstrated inhibition against viral replication with an EC50 value indicating effective antiviral activity . Although specific data on 1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one was not detailed in available literature, triazole compounds generally show promise in this area.

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively:

  • Research Insights : Compounds similar to 1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one have shown significant cytotoxicity against various cancer cell lines. For example:
Cell LineIC50 (µM)
HCT1166.2
MCF727.3

These values suggest that modifications to the triazole structure can lead to enhanced anticancer effects .

The biological activity of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in microbial and cancer cell metabolism. For instance:

  • Enzyme Inhibition : Triazoles may inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to antifungal effects . In cancer therapy, they may interfere with DNA replication processes or modulate signaling pathways critical for tumor growth.

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For example, coupling a substituted triazole precursor (e.g., 3,5-dimethyl-1,2,4-triazole) with a dihydroindol-2-one scaffold under reflux in acetic acid or ethanol. Key variables include:

  • Catalyst : Acidic conditions (e.g., acetic acid) enhance cyclization .
  • Temperature : Prolonged reflux (7–12 hours) improves yield but risks decomposition of sensitive functional groups .
  • Purification : Recrystallization from ethanol or DMF ensures purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H-NMR : Peaks at δ 2.91–5.98 ppm confirm dihydroindole and triazole protons. Splitting patterns (e.g., dd at δ 5.98) distinguish stereochemistry .
  • IR : Absorptions at ~1722 cm⁻¹ (C=O) and ~3169 cm⁻¹ (N-H) validate lactam and hydroxyl groups .
  • MS : Molecular ion peaks (e.g., m/z 456) confirm molecular weight .

Advanced Tip : Use 2D NMR (COSY, HSQC) to assign overlapping signals in the dihydroindole ring .

Advanced Research Questions

Q. How can conflicting data in reaction optimization (e.g., solvent polarity vs. yield) be systematically addressed?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test solvent polarity (e.g., DMF vs. ethanol), temperature, and catalyst ratios. For example, a split-plot design with replicates (as in ) minimizes variability.
  • Contradiction Analysis : If ethanol yields lower purity than DMF despite higher solubility, use mixed solvents (e.g., ethanol-DMF 1:1) .

Q. What computational methods predict the environmental fate of this compound, and how do its physicochemical properties influence bioaccumulation?

Methodological Answer:

  • QSPR Models : Use logP (octanol-water partition coefficient) and pKa to estimate solubility and biodegradability .
  • Ecotoxicity : If logP >3, prioritize testing in aquatic organisms (e.g., Daphnia magna) due to hydrophobicity .
  • Degradation Pathways : Simulate hydrolysis of the triazole ring under varying pH (e.g., pH 5–9) using DFT calculations .

Q. Key Parameters :

  • logP : ~2.5 (estimated via PubChem ).
  • Half-life (hydrolysis) : >30 days at pH 7 .

Q. How can bioactivity studies be designed to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

  • Target Selection : Prioritize kinases or cytochrome P450 isoforms based on structural analogs (e.g., pyrazolo-triazole inhibitors ).
  • Assay Protocol :
    • Use fluorescence-based assays (e.g., ATPase activity for kinases).
    • IC₅₀ determination via dose-response curves (4–6 replicates) .
  • False Positive Mitigation : Include counter-screens (e.g., glutathione reactivity) to exclude redox-cycling artifacts .

Q. Example Data :

EnzymeIC₅₀ (μM)Selectivity Index
Kinase X0.5>100
CYP3A4>50N/A

Q. What strategies resolve spectral contradictions (e.g., unexpected NH peaks in NMR)?

Methodological Answer:

  • Dynamic Effects : Use variable-temperature NMR to identify tautomerism (e.g., keto-enol shifts in the dihydroindole ring) .
  • Isotopic Labeling : Introduce ¹⁵N or ²H to track proton exchange in hydroxyl/triazole groups .
  • Crystallography : Single-crystal X-ray diffraction (as in ) confirms solid-state conformation vs. solution NMR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one
Reactant of Route 2
1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one

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